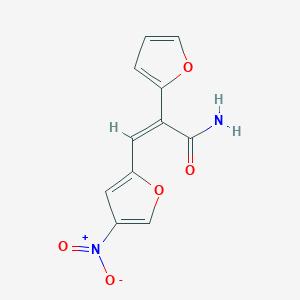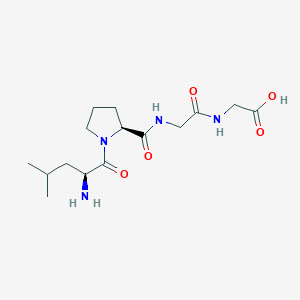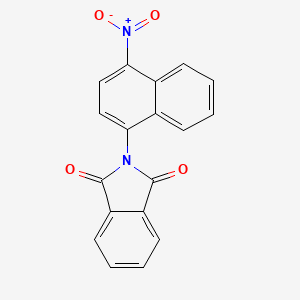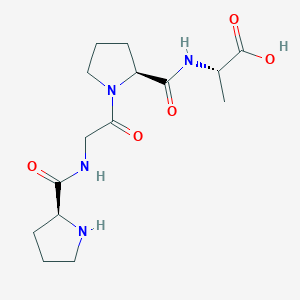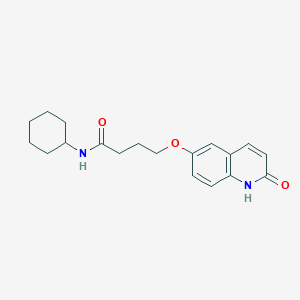
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is a chemical compound with the molecular formula C19H24N2O3. It is known for its unique structure, which includes a cyclohexyl group, a quinoline moiety, and a butanamide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide typically involves the reaction of cyclohexylamine with 4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexyl-N-methyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
- N-Cyclohexyl-N-hexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
Uniqueness
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
69592-36-5 |
|---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-cyclohexyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide |
InChI |
InChI=1S/C19H24N2O3/c22-18(20-15-5-2-1-3-6-15)7-4-12-24-16-9-10-17-14(13-16)8-11-19(23)21-17/h8-11,13,15H,1-7,12H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
RQGJDYPBBZGUKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


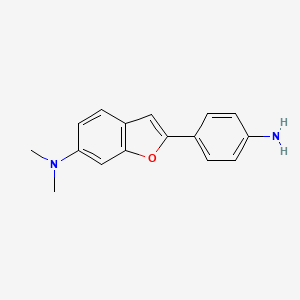
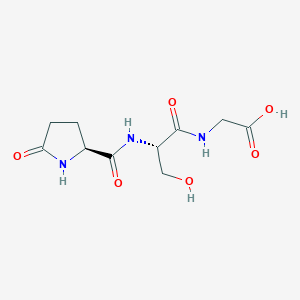
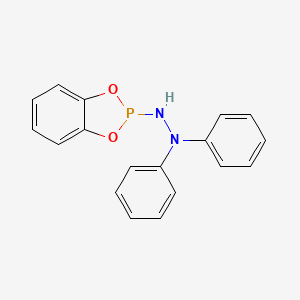

![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)

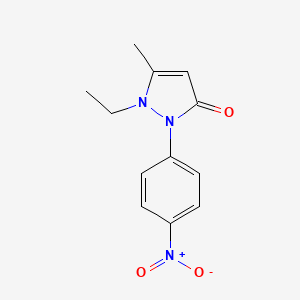

![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
